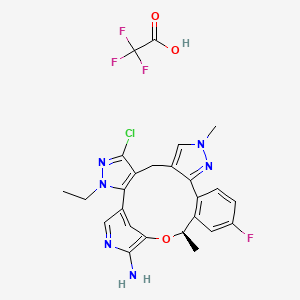

Alk-IN-27 (tfa)

Beschreibung

Alk-IN-27 (TFA), also known as NVL-655 TFA, is a novel, brain-permeable, and selective anaplastic lymphoma kinase (ALK) inhibitor with demonstrated antitumor activity. It exhibits potent inhibition of ALK, as evidenced by an IC50 of 2.7 nM in Ba/F3 CLIP1-LTK cells, a model system for ALK-driven malignancies . This compound is particularly significant in targeting ALK-positive non-small cell lung cancer (NSCLC), including cases with central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier .

Eigenschaften

Molekularformel |

C25H23ClF4N6O3 |

|---|---|

Molekulargewicht |

566.9 g/mol |

IUPAC-Name |

(19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C23H22ClFN6O.C2HF3O2/c1-4-31-21-13-8-19(23(26)27-10-13)32-12(2)17-9-15(25)5-6-16(17)20-14(11-30(3)28-20)7-18(21)22(24)29-31;3-2(4,5)1(6)7/h5-6,8-12H,4,7H2,1-3H3,(H2,26,27);(H,6,7)/t12-;/m1./s1 |

InChI-Schlüssel |

UFNZIERJUYOBEV-UTONKHPSSA-N |

Isomerische SMILES |

CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alk-IN-27 (trifluoroacetic acid) involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic and heterocyclic compounds under controlled conditions to form the core structure of Alk-IN-27.

Functional group modifications: Various functional groups are introduced or modified to enhance the activity and selectivity of the compound.

Formation of the trifluoroacetic acid salt: The final step involves the conversion of Alk-IN-27 to its trifluoroacetic acid salt form by reacting it with trifluoroacetic acid under suitable conditions

Industrial Production Methods

The industrial production of Alk-IN-27 (trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent are optimized.

Purification: The crude product is purified using techniques like crystallization, chromatography, and recrystallization to obtain the final product with high purity.

Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for research and industrial applications

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Alk-IN-27 (Trifluoressigsäure) hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der anaplastischen Lymphomkinase und verwandter Signalwege zu untersuchen.

Biologie: Wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Rolle der anaplastischen Lymphomkinase in der Zellsignalgebung und der Krebsentwicklung zu untersuchen.

Medizin: Wird als potenzieller Therapeutikum für die Behandlung von Krebsarten untersucht, die Mutationen oder Überexpression der anaplastischen Lymphomkinase aufweisen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf die anaplastische Lymphomkinase abzielen

Wirkmechanismus

Alk-IN-27 (Trifluoressigsäure) übt seine Wirkungen aus, indem es die Aktivität der anaplastischen Lymphomkinase hemmt. Die Verbindung bindet an die Kinase-Domäne der anaplastischen Lymphomkinase und verhindert so ihre Autophosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zur Unterdrückung von Zellproliferation, -überleben und -migration, was letztendlich zur Induktion von Apoptose in Krebszellen führt, die die anaplastische Lymphomkinase exprimieren.

Wissenschaftliche Forschungsanwendungen

Alk-IN-27 (trifluoroacetic acid) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of anaplastic lymphoma kinase and related pathways.

Biology: Employed in cellular and molecular biology research to investigate the role of anaplastic lymphoma kinase in cell signaling and cancer progression.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers that involve anaplastic lymphoma kinase mutations or overexpression.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting anaplastic lymphoma kinase

Wirkmechanismus

Alk-IN-27 (trifluoroacetic acid) exerts its effects by inhibiting the activity of anaplastic lymphoma kinase. The compound binds to the kinase domain of anaplastic lymphoma kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation, survival, and migration, ultimately inducing apoptosis in cancer cells expressing anaplastic lymphoma kinase .

Vergleich Mit ähnlichen Verbindungen

Key Properties of Alk-IN-27 (TFA):

| Property | Value/Description |

|---|---|

| Molecular Formula | C25H23ClF4N6O3 |

| Molecular Weight | 566.94 g/mol |

| IC50 (ALK inhibition) | 2.7 nM (Ba/F3 CLIP1-LTK cells) |

| Solubility | 90 mg/mL in DMSO (25°C) |

| Brain Penetration | High (explicitly noted as "brain-permeable") |

| Clinical Application | ALK-positive NSCLC research |

Comparison with Similar ALK Inhibitors

Alk-IN-27 (TFA) belongs to a growing class of ALK inhibitors designed to address resistance mutations and improve pharmacokinetics. Below is a detailed comparison with structurally or functionally similar compounds:

Table 1: Comparative Analysis of ALK Inhibitors

Key Findings:

Selectivity :

- Alk-IN-27 (TFA) shows high selectivity for ALK without significant off-target activity against TSSK2 or FAK, unlike ALK Inhibitor 2 . This may reduce toxicity in clinical settings.

- APG-2449, while effective in NSCLC models, inhibits ROS1 and FAK, which could limit its utility in ALK-specific resistance cases .

Brain Penetration: Alk-IN-27 (TFA) is uniquely noted for its brain permeability, a critical advantage in treating CNS metastases in NSCLC, a common challenge with other ALK inhibitors .

Potency :

- Alk-IN-27 (TFA)’s IC50 of 2.7 nM surpasses the reported potency of older ALK inhibitors like Crizotinib (IC50 ~20–80 nM in cellular assays) and aligns with next-generation inhibitors such as Lorlatinib .

Research Implications and Limitations

- Alk-IN-27 (TFA) ’s brain permeability positions it as a promising candidate for ALK-positive NSCLC with CNS involvement , an area where current therapies often fail .

- APG-2449 and CPD-1224 offer alternative mechanisms (multi-kinase inhibition, PROTAC linkage) but lack explicit evidence of CNS activity .

Q & A

Q. What is the molecular mechanism of Alk-IN-27 (tfa) in ALK-positive cancer models?

Alk-IN-27 (tfa) selectively inhibits anaplastic lymphoma kinase (ALK) by binding to its ATP-binding domain, thereby blocking downstream signaling pathways like STAT3 and PI3K/AKT. Its brain-penetrant properties enable efficacy in central nervous system metastases. Experimental validation typically involves phosphorylation assays (e.g., Western blot) in ALK-driven cell lines (e.g., Ba/F3 CLIP1-LTK), where it exhibits an IC50 of 2.7 nM .

Q. What are the standardized protocols for determining Alk-IN-27 (tfa)'s IC50 in vitro?

Researchers should use dose-response curves in ALK-dependent cell lines, with viability measured via MTT or CellTiter-Glo assays. Include positive controls (e.g., crizotinib) and negative controls (ALK-negative cell lines). Data normalization to untreated cells and triplicate replicates are critical. IC50 calculations require nonlinear regression analysis (e.g., GraphPad Prism) .

Q. How should Alk-IN-27 (tfa) be stored to maintain stability in long-term studies?

Store lyophilized powder at -20°C in airtight containers with desiccants. For working solutions, use DMSO (≤10 mM) and avoid freeze-thaw cycles. Stability assays under varying pH and temperature conditions are recommended to confirm integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Alk-IN-27 (tfa)'s efficacy across different ALK fusion variants?

Methodological approaches include:

- Structural analysis : Compare binding affinity via molecular docking for specific ALK mutations (e.g., EML4-ALK variants).

- Functional assays : Test inhibitory activity in isogenic cell lines engineered with distinct fusion partners.

- Cross-study validation : Replicate experiments using published protocols (e.g., Kwak et al.’s crizotinib trial criteria) to identify protocol-dependent variables .

Q. What experimental designs are optimal for assessing Alk-IN-27 (tfa)'s pharmacokinetics in vivo?

- Dosing regimen : Administer via oral gavage (5–50 mg/kg) in ALK-positive xenograft models. Measure plasma and brain concentrations using LC-MS/MS at multiple timepoints.

- Tissue penetration : Compare tumor-to-plasma ratios in intracranial vs. subcutaneous models.

- Metabolite profiling : Identify major metabolites via hepatic microsome assays to rule out off-target effects .

Q. How should researchers design studies to evaluate Alk-IN-27 (tfa)'s selectivity against related kinases (e.g., ROS1, FAK)?

- Kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to test inhibition at 1 μM.

- Cellular specificity : Compare growth inhibition in ALK-positive vs. ROS1/FAK-driven cell lines (e.g., HCC78 for ROS1).

- Structural analogs : Include parallel testing with non-brain-penetrant ALK inhibitors (e.g., TL13-110) to isolate blood-brain barrier effects .

Methodological Best Practices

Q. What statistical methods are recommended for analyzing Alk-IN--27 (tfa) synergy with other therapies?

Use Chou-Talalay combination index (CI) analysis, where CI < 1 indicates synergy. Validate with Bliss independence models and dose-matrix screens (e.g., 5×5 concentration grids). Ensure power analysis (n ≥ 6) to detect moderate effect sizes (Cohen’s d > 0.8) .

Q. How should researchers document and report negative or inconclusive data for Alk-IN-27 (tfa) studies?

Follow FAIR data principles:

- Metadata : Include experimental conditions (e.g., cell passage number, serum lot).

- Raw data : Deposit dose-response curves and microscopy images in repositories like Figshare.

- Transparency : Disclose limitations (e.g., batch variability) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s protocols) .

Data Validation and Reproducibility

Q. What strategies ensure reproducibility in Alk-IN-27 (tfa) resistance studies?

- Clonal selection : Generate resistant cell lines via chronic exposure (≥6 months) with escalating doses.

- Omics validation : Perform RNA-seq to identify upregulated bypass pathways (e.g., EGFR/MET).

- Cross-lab collaboration : Share protocols via platforms like Protocols.io to minimize technical variability .

Q. How can researchers validate Alk-IN-27 (tfa)'s target engagement in patient-derived organoids (PDOs)?

Use pharmacodynamic biomarkers (e.g., p-ALK reduction via immunofluorescence) and correlate with clinical response. Include matched normal tissue organoids as controls. PDOs should be characterized via NGS for ALK rearrangements before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.